6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid
Description
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom, an ethyl-thienyl group, and a carboxylic acid functional group
Properties
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYXXPCCMWWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the quinoline ring.
Thienyl Substitution: Coupling of the ethyl-thienyl group to the quinoline core.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize product formation.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilization in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
- 6-bromo-2-(5-ethyl-2-furyl)-4-quinolinecarboxylic acid
Uniqueness
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
